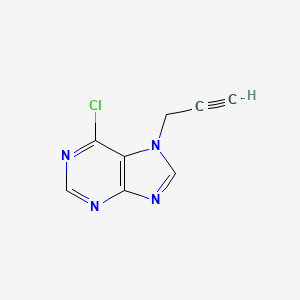
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans
货号 B6164063
CAS 编号:
2649079-06-9
分子量: 155.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans” is likely a cyclobutane derivative, which means it contains a cyclobutane group - a ring of four carbon atoms. It also has an isocyanate group (-N=C=O), a carboxylate ester group (-COOCH3), and the “trans” indicates that these groups are likely on opposite sides of the cyclobutane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclobutane ring, followed by the addition of the isocyanate and carboxylate ester groups. This could potentially be achieved through a series of reactions including cyclization, nucleophilic substitution, and esterification .Molecular Structure Analysis
The cyclobutane ring in the molecule is a cyclic alkane, and its conformation could be analyzed based on principles of stereochemistry . The presence of the isocyanate and ester groups will also influence the overall molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isocyanate group is known to participate in various reactions, often with nucleophiles . The ester group could undergo reactions such as hydrolysis, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. For example, the presence of polar groups like isocyanate and ester could impact the compound’s solubility, boiling point, and melting point .作用机制
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans involves the reaction of a cyclobutane derivative with an isocyanate reagent in the presence of a catalyst.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methyl alcohol", "Thionyl chloride", "Triethylamine", "Methylamine", "Sodium hydride", "Diethyl ether", "Toluene", "Isocyanate reagent" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride in the presence of triethylamine.", "The resulting acid chloride is then reacted with methyl alcohol to form the corresponding ester, methyl cyclobutane-1-carboxylate.", "Methyl cyclobutane-1-carboxylate is then treated with sodium hydride in diethyl ether to form the corresponding cyclobutane carboxylate anion.", "The cyclobutane carboxylate anion is then reacted with the isocyanate reagent in toluene to form the desired product, methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans." ] } | |
CAS 编号 |
2649079-06-9 |
产品名称 |
methyl (1r,3r)-3-isocyanatocyclobutane-1-carboxylate, trans |
分子式 |
C7H9NO3 |
分子量 |
155.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-chloro-6-(trifluoromethyl)-1,8-naphthyridine
2710430-93-4
6-chloro-7-(prop-2-yn-1-yl)-7H-purine
354156-57-3



